
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as KMDOH, is a compound with a chemical formula of C10H17KO2 . It is an important reagent in organic synthesis, with a variety of applications in research and industry.
Molecular Structure Analysis
The molecular formula of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is C11H19KO2 . The related compound, 2,2,6,6-Tetramethyl-3,5-heptanedione, has a linear formula of (CH3)3CCOCH2COC(CH3)3 .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a boiling point of 72-73 °C/6 mmHg, a density of 0.883 g/mL at 25 °C, and a refractive index n20/D of 1.459 (lit.) .Wissenschaftliche Forschungsanwendungen
Potassium in Agriculture
Research on potassium in agriculture underscores its critical role in plant physiology and nutrition, including its contribution to stress tolerance in plants. Potassium is pivotal in numerous plant physiological processes, such as stomatal regulation and photosynthesis, and offers resilience against biotic and abiotic stresses, including diseases, pests, and environmental stresses like drought and salinity. Future research is directed towards understanding potassium's molecular role in plant stress situations and optimizing its application in agriculture for improved crop quality and yield (Römheld & Kirkby, 2010).
Potassium Ion Batteries
Several studies have explored potassium compounds as promising materials for potassium-ion batteries, highlighting their potential in energy storage technologies. For example, potassium tetratitanate (K2Ti4O9) and potassium perylene-tetracarboxylate have been studied for their use as anode materials, showing promising discharge capacities and stability over numerous cycles, which opens new avenues for the development of efficient and sustainable potassium-ion batteries (Kishore et al., 2016); (Wang et al., 2019).
Potassium in Plant Stress Tolerance
Potassium is a vital regulator of plant responses and tolerance to abiotic stresses. It plays a significant role in the regulation of stomatal opening, osmotic balance, and activation of antioxidant defense under various environmental conditions. This essential nutrient helps plants adapt to and survive under stress conditions, making it a key element in enhancing agricultural resilience to climate change (Hasanuzzaman et al., 2018).
Safety And Hazards
The related compound, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II), is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications including Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Ox. Sol. 2, Repr. 1A, and STOT RE 2 .
Zukünftige Richtungen
2,2,6,6-Tetramethyl-3,5-heptanedione has been used as a CVD precursor for the manufacture of advanced dielectric and ferroelectric thin films. It shows superior chemical compatibility and improved safety in MOCVD of PNZT . This suggests potential future directions in the field of materials science and engineering.
Eigenschaften
CAS-Nummer |
22441-14-1 |
|---|---|
Produktname |
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide |
Molekularformel |
C11H19KO2 |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
potassium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
DUVXSNNQWZFKOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
Andere CAS-Nummern |
22441-14-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



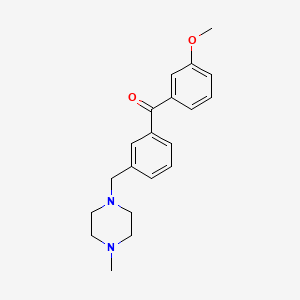
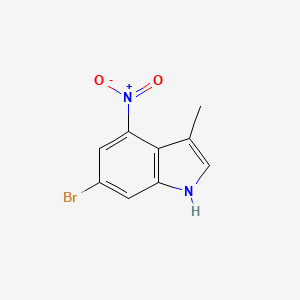

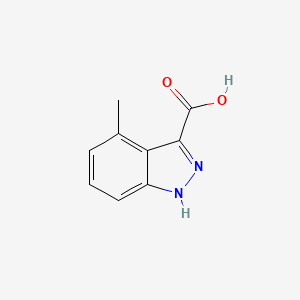
![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
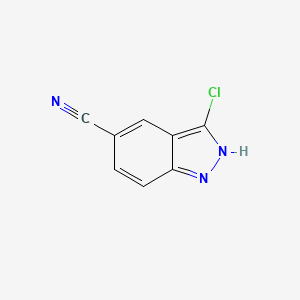
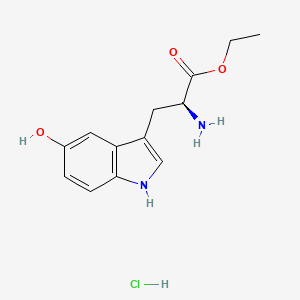
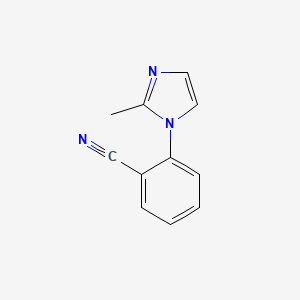
![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)
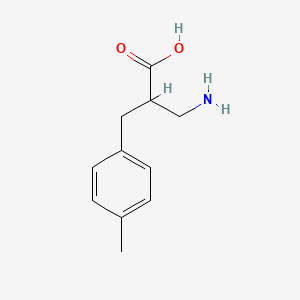
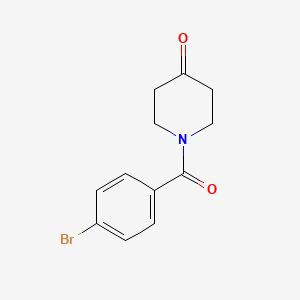

![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)